Desmethylcitalopram

Overview

Description

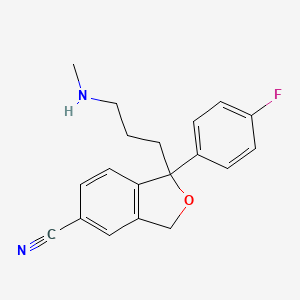

Desmethylcitalopram is an active metabolite of the antidepressant drugs citalopram and escitalopram. It functions as a selective serotonin reuptake inhibitor (SSRI), contributing to the therapeutic effects of its parent compounds . The chemical formula of this compound is C19H19FN2O, and it has a molar mass of 310.372 g/mol .

Biochemical Analysis

Biochemical Properties

Desmethylcitalopram plays a crucial role in biochemical reactions as a selective serotonin reuptake inhibitor. It interacts with the serotonin transporter (SERT), inhibiting the reuptake of serotonin into presynaptic neurons. This interaction increases the availability of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. This compound also interacts with various enzymes and proteins involved in serotonin metabolism and transport, such as monoamine oxidase and vesicular monoamine transporter .

Cellular Effects

This compound influences various types of cells and cellular processes. It primarily affects neurons by increasing serotonin levels in the synaptic cleft, which enhances serotonergic signaling pathways. This increase in serotonin can lead to changes in gene expression and cellular metabolism, promoting neuroplasticity and improving mood and cognitive functions. This compound also affects glial cells, modulating their role in supporting neuronal function and maintaining homeostasis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the serotonin transporter (SERT) on presynaptic neurons. By inhibiting the reuptake of serotonin, this compound increases the concentration of serotonin in the synaptic cleft. This action enhances serotonergic neurotransmission, leading to improved mood and cognitive functions. Additionally, this compound may influence other neurotransmitter systems and signaling pathways, contributing to its overall therapeutic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits linear pharmacokinetics, with its peak concentration occurring approximately 20 hours after administration. This compound is relatively stable, with a half-life of around 50 hours. Long-term studies have shown that this compound maintains its efficacy in enhancing serotonergic neurotransmission and improving mood over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound effectively enhances serotonergic neurotransmission and improves mood and cognitive functions. At high doses, it may cause adverse effects such as serotonin syndrome, characterized by excessive serotonergic activity leading to symptoms like agitation, confusion, and hyperthermia. Threshold effects have been observed, with a clear dose-response relationship .

Metabolic Pathways

This compound is involved in the citalopram metabolism pathway. It is formed through the demethylation of citalopram by cytochrome P450 enzymes, primarily CYP2C19 and CYP3A4. This compound is further metabolized into dithis compound, which is eventually excreted from the body. The metabolic pathway of this compound involves interactions with various enzymes and cofactors, influencing its pharmacokinetics and pharmacodynamics .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is primarily transported by the serotonin transporter (SERT) and other monoamine transporters. This compound can also bind to plasma proteins, affecting its distribution and bioavailability. The compound accumulates in the brain, where it exerts its therapeutic effects by enhancing serotonergic neurotransmission .

Subcellular Localization

The subcellular localization of this compound is primarily within the synaptic cleft, where it interacts with the serotonin transporter (SERT) on presynaptic neurons. This localization is crucial for its function as a selective serotonin reuptake inhibitor. This compound may also be found in other cellular compartments, such as the cytoplasm and vesicles, where it can influence various cellular processes and signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: Desmethylcitalopram can be synthesized through the demethylation of citalopram. This process typically involves the use of reagents such as lithium aluminum hydride (LiAlH4) or boron tribromide (BBr3) under controlled conditions to remove the methyl group from the nitrogen atom of citalopram .

Industrial Production Methods: In industrial settings, the synthesis of this compound involves large-scale demethylation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as solvent extraction, purification through chromatography, and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Desmethylcitalopram undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form dithis compound.

Reduction: Reduction reactions can convert it back to citalopram.

Substitution: It can undergo substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products:

Oxidation: Dithis compound.

Reduction: Citalopram.

Substitution: Various halogenated derivatives.

Scientific Research Applications

Pharmacokinetics and Mechanism of Action

Desmethylcitalopram is formed through the N-demethylation of citalopram, primarily mediated by cytochrome P450 enzymes, particularly CYP2C19. This metabolic pathway is crucial as it influences the drug's pharmacokinetic profile and therapeutic effects. Studies have shown that the pharmacokinetics of this compound can vary significantly among individuals based on genetic polymorphisms affecting CYP2C19 activity .

Antidepressant Effects

Research indicates that this compound contributes significantly to the antidepressant effects observed with citalopram. A systematic review highlighted that higher serum concentrations of this compound correlate with improved outcomes in patients with major depressive disorder. For instance, patients exhibiting elevated levels of this compound demonstrated a more substantial reduction in Hamilton Depression Rating Scale scores compared to those with lower concentrations .

Therapeutic Drug Monitoring

Therapeutic drug monitoring (TDM) is increasingly recognized as a valuable tool in optimizing antidepressant therapy. The relationship between plasma concentrations of this compound and clinical outcomes suggests that TDM could enhance treatment efficacy by tailoring dosages based on individual metabolic responses. This approach is particularly beneficial for patients who are extensive or poor metabolizers of CYP2C19, as their response to standard dosing may vary significantly .

Case Studies and Research Findings

- Study on Serum Concentrations : A clinical study involving 46 outpatients with major depressive disorder assessed the relationship between serum levels of citalopram and this compound and treatment outcomes over six weeks. Results indicated that patients with high concentrations of both compounds experienced significant reductions in depression scores, emphasizing the importance of monitoring these metabolites .

- Population Pharmacokinetic Model : Another study developed a population pharmacokinetic model for citalopram and its metabolites, including this compound, in elderly patients. The findings revealed significant differences in metabolic clearance rates influenced by factors such as age and body weight, which could inform dosing strategies in this demographic .

- Agitation Management in Alzheimer’s Disease : this compound has also been evaluated for its role in managing agitation among Alzheimer's patients, showcasing its potential beyond traditional depression treatment. The pharmacokinetic data from this study could further guide its application in neuropsychiatric conditions .

Summary of Key Findings

Mechanism of Action

Desmethylcitalopram functions as a selective serotonin reuptake inhibitor (SSRI). It inhibits the reuptake of serotonin (5-HT) into presynaptic neurons, increasing the availability of serotonin in the synaptic cleft. This action enhances serotonergic neurotransmission, which is associated with improved mood and reduced symptoms of depression . The primary molecular target is the serotonin transporter (SERT), and the pathway involves the modulation of serotonergic signaling in the brain .

Comparison with Similar Compounds

Citalopram: The parent compound, which is a racemic mixture of R- and S-enantiomers.

Escitalopram: The S-enantiomer of citalopram, which is more potent and selective for SERT.

Desmethylescitalopram: The S-enantiomer of desmethylcitalopram.

Comparison:

Potency: this compound is less potent than escitalopram but contributes to the overall therapeutic effects of citalopram.

Selectivity: It is selective for the serotonin transporter, similar to its parent compounds.

Metabolism: this compound is a primary metabolite of citalopram and escitalopram, formed through the demethylation process.

This compound’s unique role as an active metabolite and its contribution to the pharmacological profile of citalopram and escitalopram highlight its importance in the field of antidepressant research and therapy.

Biological Activity

Desmethylcitalopram (DCIT) is a significant metabolite of citalopram, a selective serotonin reuptake inhibitor (SSRI) widely used in treating major depressive disorder. Understanding the biological activity of DCIT is crucial for evaluating its role in pharmacotherapy and its potential therapeutic effects.

Pharmacokinetics and Metabolism

DCIT is primarily formed through the N-demethylation of citalopram by cytochrome P450 enzymes, specifically CYP2C19 and CYP3A4, with further metabolism to N-desmethylcitalopram (NDCIT) occurring via CYP2D6. The pharmacokinetic profiles of DCIT and its metabolites are essential for understanding their therapeutic efficacy and safety.

- Clearance Rates : The metabolic clearance rates for R- and S-citalopram and their primary metabolite (DCIT) have been studied. For instance, the population estimates for clearance were found to be approximately 23.8 L/h for R-DCIT and 38.5 L/h for S-DCIT, indicating significant variability based on patient-specific covariates .

Research indicates that DCIT exhibits varying affinities for neurotransmitter transporters, which contributes to its biological activity:

- Serotonin Transporter Affinity : DCIT has a notable affinity for the serotonin transporter (SERT), which is pivotal in its antidepressant effects. Studies show that DCIT's Ki value for SERT is approximately 3.6 nM, indicating a strong binding capability compared to other metabolites .

- Norepinephrine Transporter Affinity : In contrast, DCIT shows a significantly lower affinity for the norepinephrine transporter (NET), with a Ki value exceeding 1000 nM. This suggests that its antidepressant effects are primarily mediated through serotonin reuptake inhibition rather than norepinephrine pathways .

Clinical Studies and Efficacy

Several clinical studies have evaluated the relationship between serum concentrations of citalopram and DCIT with treatment outcomes in major depressive disorder:

- Correlation with Efficacy : A study involving 46 outpatients demonstrated that higher serum concentrations of NDCIT were associated with greater reductions in Hamilton Depression Rating Scale (HDRS) scores over six weeks. Patients with elevated levels showed statistically significant improvements compared to those with lower concentrations .

- Tolerability : Importantly, no significant correlation was found between serum concentrations of citalopram or NDCIT and adverse side effects, suggesting that while higher levels may enhance efficacy, they do not necessarily increase toxicity .

Case Studies

- Therapeutic Drug Monitoring : A retrospective analysis of therapeutic drug monitoring data indicated that patients receiving citalopram often had varying levels of DCIT, which correlated with their clinical response. This underscores the importance of monitoring metabolite levels in optimizing treatment regimens .

- Postmortem Analysis : In forensic studies, the presence of DCIT was noted in postmortem fluids during investigations into citalopram overdoses, highlighting its relevance in understanding drug metabolism during toxicological assessments .

Summary Table of Biological Activity Parameters

| Parameter | This compound (DCIT) | Citalopram |

|---|---|---|

| Formation | Metabolite of citalopram | - |

| SERT Ki (nM) | 3.6 | ~1.1 |

| NET Ki (nM) | >1000 | ~3.8 |

| Clearance Rate (L/h) | R-DCIT: 23.8; S-DCIT: 38.5 | - |

| Clinical Efficacy Correlation | Positive with high levels | - |

Properties

IUPAC Name |

1-(4-fluorophenyl)-1-[3-(methylamino)propyl]-3H-2-benzofuran-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2O/c1-22-10-2-9-19(16-4-6-17(20)7-5-16)18-8-3-14(12-21)11-15(18)13-23-19/h3-8,11,22H,2,9-10,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTJADDMMFYXMMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90881082 | |

| Record name | desmethylcitalopram | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90881082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62498-67-3 | |

| Record name | Desmethylcitalopram | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62498-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Monodesmethylcitalopram | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062498673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | desmethylcitalopram | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90881082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-fluorophenyl)-1,3-dihydro-1-[3-(methylamino)propyl]isobenzofuran-5-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.776 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESMETHYLCITALOPRAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3KBX9104IR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does desmethylcitalopram differ from citalopram in terms of its pharmacokinetic properties?

A: this compound generally exhibits a longer half-life and lower clearance compared to citalopram. [, ] This difference in pharmacokinetics is attributed to the genetic polymorphism of CYP2C19, the enzyme primarily responsible for the N-demethylation of citalopram to this compound. [] Studies have shown that individuals classified as poor metabolizers of CYP2C19 exhibit higher citalopram and lower this compound concentrations compared to extensive metabolizers. [, , , ]

Q2: Does this compound contribute to the therapeutic effects of citalopram?

A: While this compound possesses a weaker affinity for the serotonin transporter compared to citalopram, studies suggest that it may contribute to the overall antidepressant effect. [, ] Research indicates that this compound levels are associated with the clinical response to citalopram in patients with major depression. []

Q3: How does the distribution of citalopram and this compound in the body differ from other antidepressants?

A: Studies analyzing postmortem tissues and fluids reveal that citalopram, unlike some other antidepressants, does not exhibit a consistent concentration ratio between itself and this compound within any specific specimen group. [] Additionally, citalopram demonstrates a high ability to cross the blood-brain barrier, with cerebrospinal fluid concentrations significantly higher than the calculated unbound serum concentrations. [] This suggests active transport of citalopram into, or a lack of active transport out of, the cerebrospinal fluid, potentially impacting its efficacy. []

Q4: Are there any known drug-drug interactions associated with citalopram or this compound?

A: Research indicates that concomitant use of other psychotropic drugs, particularly tricyclic antidepressants like clomipramine, can significantly increase serum concentrations of both citalopram and this compound. [] Neuroleptics and some benzodiazepines, particularly alprazolam, have also been shown to increase citalopram and this compound concentrations. []

Q5: Does citalopram administration affect the pharmacokinetics of other drugs?

A: Citalopram and its metabolites may interact with the cytochrome P450 (CYP) enzyme system, potentially influencing the metabolism of other drugs. [, , , ] For instance, citalopram has been shown to inhibit the metabolism of desipramine, a tricyclic antidepressant, leading to increased desipramine and reduced 2-hydroxydesipramine levels. []

Q6: How do oral contraceptives affect citalopram metabolism?

A: Research suggests that oral contraceptive use may influence citalopram metabolism. Studies show that women taking oral contraceptives exhibit a lower metabolic ratio of this compound to citalopram compared to age-matched women not on oral contraceptives. [, , ]

Q7: Does citalopram interact with the HIV medication raltegravir?

A: A dedicated drug-drug interaction study found no clinically significant pharmacokinetic interaction between citalopram and the HIV-1 integrase inhibitor raltegravir. This suggests that the combination can be administered without dose adjustments. []

Q8: What analytical techniques are commonly employed to measure citalopram and this compound concentrations?

A8: Various analytical methods are used to quantify citalopram and this compound in biological samples. These include:

- **High-performance liquid chromatography (HPLC) ** with various detection methods, including ultraviolet (UV), diode array detection (DAD), and mass spectrometry (MS). [, , , , , , , ]

- Gas chromatography-mass spectrometry (GC-MS). [, , , ]

- Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). [, ]

- Thin layer chromatography (TLC). []

Q9: Can citalopram and this compound be detected in unconventional samples like nails, hair, and saliva?

A: Yes, researchers have developed methods to isolate and identify citalopram and this compound in alternative matrices like nails, hair, and saliva. [, , ] These methods are particularly useful in forensic toxicology and therapeutic drug monitoring when conventional blood or urine samples are unavailable.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.